Bicyclo[2.2.1]hept-5-ene-2-sulfonamide
Description
Significance of Sulfonamide and Norbornene Frameworks in Contemporary Organic Chemistry
The sulfonamide functional group (R−S(=O)₂−NR₂) is a pillar of modern organic and medicinal chemistry. wikipedia.org Renowned for their broad spectrum of pharmacological activities, including antibacterial and anti-inflammatory properties, sulfonamides are integral to numerous pharmaceutical compounds. ajchem-b.comwisdomlib.orgnih.gov In organic synthesis, this group is valued for its chemical stability and its ability to serve as a key building block for more complex molecules. wikipedia.orgajchem-b.com The formation of a sulfonamide is a classic method to create a crystalline derivative from an amine, which can be identified by its melting point. wikipedia.org
The norbornene framework, also known as bicyclo[2.2.1]hept-2-ene, is a bridged bicyclic hydrocarbon characterized by a strained double bond that imparts significant reactivity. fiveable.mewikipedia.orgresearchgate.net This inherent strain is a powerful driving force for a variety of chemical transformations, most notably ring-opening metathesis polymerization (ROMP), which produces polymers with high thermal stability and unique physical properties. fiveable.mewikipedia.org The rigid, three-dimensional structure of norbornene also makes it a valuable scaffold in the synthesis of complex organic molecules and advanced materials. fiveable.meresearchgate.net
Historical Context of Bicyclo[2.2.1]heptene Derivatives in Chemical Synthesis and Materials Science
Derivatives of bicyclo[2.2.1]heptane, commonly known as norbornanes, first gained significant attention in the mid-20th century. smolecule.com The primary route to the norbornene skeleton is the Diels-Alder reaction, a powerful cycloaddition reaction between a conjugated diene (like cyclopentadiene) and a substituted alkene (a dienophile). wikipedia.org This method's efficiency and stereoselectivity have made a vast array of functionalized norbornene derivatives readily accessible.
Historically, these derivatives have been instrumental as intermediates in the total synthesis of complex natural products, where the rigid bicyclic framework provides precise stereochemical control. In materials science, the development of well-defined catalysts for ROMP propelled norbornene monomers to the forefront of polymer chemistry. This has led to the creation of high-performance polymers with applications in fields requiring high thermal stability, chemical resistance, and specific optical properties. fiveable.metandfonline.com
Rationale for Advanced Investigation into Bicyclo[2.2.1]hept-5-ene-2-sulfonamide Architectures
The rationale for investigating architectures like this compound stems from the synergistic potential of combining the norbornene and sulfonamide moieties. This bifunctional molecule offers distinct advantages for several advanced applications.
Functional Polymer Synthesis: The norbornene unit can act as a polymerizable group via ROMP or addition polymerization. google.com Polymers derived from this monomer would feature pendant sulfonamide groups along the polymer backbone. These functional groups can impart pH-responsiveness, serve as sites for post-polymerization modification, or introduce specific therapeutic properties into the material. researchgate.netrsc.org Such functional polymers are explored for biomedical applications like drug delivery. researchgate.netontosight.ai
Versatile Synthetic Intermediates: The molecule possesses two chemically distinct reactive sites: the strained alkene of the norbornene and the N-H bond of the primary sulfonamide. This allows for orthogonal functionalization, making it a valuable building block for synthesizing complex, multifunctional target molecules. Research has shown that related norbornene sulfonamide structures can serve as precursors to amino alcohols and other valuable chemical entities. researchgate.net
Development of Bioactive Agents and Ligands: The sulfonamide group is a well-established pharmacophore. ajchem-b.comwisdomlib.org Attaching it to the unique three-dimensional scaffold of a norbornene derivative can lead to novel molecular shapes that may interact with biological targets in new ways. Derivatives of 7-oxabicyclo[2.2.1]heptene sulfonamide have been investigated as potent agents for degrading the estrogen receptor α, which is relevant in breast cancer research. doi.orgnih.gov
The key attributes driving research into this compound class are summarized in the table below.
| Feature | Description | Significance in Research |
| Norbornene Core | A rigid, strained bicyclic alkene framework. fiveable.mewikipedia.org | Provides a robust and stereochemically defined scaffold. The strained double bond is highly reactive, enabling polymerization and other transformations. fiveable.me |
| Sulfonamide Group | A stable functional group (R-SO₂NHR'). wikipedia.org | A known pharmacophore with diverse biological activities. ajchem-b.comnih.gov It provides a handle for further chemical modification and can introduce properties like pH sensitivity into polymers. researchgate.net |
| Bifunctionality | Presence of two distinct reactive sites. | Allows for selective and sequential chemical reactions, making it a versatile building block for complex molecule synthesis and functional materials. google.comresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.1]hept-5-ene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUWTBUEZMTPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622381 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7167-08-0 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bicyclo[2.2.1]hept-5-ene-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reaction Mechanisms and Transformations of Bicyclo 2.2.1 Hept 5 Ene 2 Sulfonamide Systems
Regioselectivity and Stereoselectivity in Aminolysis Reactions
The aminolysis of epoxides (oxiranes) attached to the bicyclo[2.2.1]hept-5-ene-2-sulfonamide scaffold is a key reaction for the synthesis of amino alcohols, which are valuable building blocks in medicinal chemistry. The regioselectivity and stereoselectivity of this oxirane ring-opening are critical for controlling the final structure of the product.
The reaction of amines with unsymmetrical epoxides, particularly those derived from epichlorohydrin (B41342) (glycidyl derivatives), is governed by the Krasuskii rule. This rule states that the nucleophilic attack of the amine occurs at the sterically least hindered carbon atom of the oxirane ring. In the case of N-(glycidyl)this compound systems, this corresponds to the terminal carbon atom of the epoxy group. researchgate.net
Research on the aminolysis of N-(glycidyl) derivatives of bicyclo[2.2.1]hept-5-ene-2-sulfonamides with various amines, including benzylamine (B48309) and N-benzylpiperazine, has consistently shown that the reaction proceeds regioselectively to yield the corresponding amino alcohols. researchgate.netpleiades.online The reaction follows an SN2-like mechanism where the amine attacks the terminal CH2 group of the oxirane, leading to the formation of a single regioisomer. bohrium.com This outcome is driven by the lower steric hindrance at the terminal position compared to the substituted carbon of the epoxide ring. bohrium.com The regiochemistry of these transformations has been unequivocally confirmed through detailed analysis of 1H and 13C NMR spectra, including 2D techniques such as COSY, HMQC, and HMBC. pleiades.online
| Reactant (Epoxide) | Amine Nucleophile | Major Product (Regioisomer) |
| N-(Bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-(oxiran-2-ylmethyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide | Aniline | N-(Bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-(3-(phenylamino)-2-hydroxypropyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide |
| N-(4-Chlorophenylsulfonyl)-N-(oxiran-2-ylmethyl)bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine | Benzylamine | 1-(Benzylamino)-3-{[N-(4-chlorophenylsulfonyl)]-[ (bicyclo[2.2.1]hept-5-en-endo-2-yl)methyl]amino}propan-2-ol |
Table 1: Examples of Regioselective Aminolysis in Accordance with the Krasuskii Rule.
The aminolysis of epoxides proceeds via an SN2 mechanism, which involves the inversion of configuration at the stereocenter being attacked. When the epoxide is part of a chiral molecule, such as a derivative of this compound, the reaction can lead to the formation of diastereomers. The inherent chirality of the norbornene scaffold exerts significant diastereomeric control over the reaction's stereochemical outcome.
The rigid cage-like structure of the bicyclo[2.2.1]heptane system creates a distinct steric environment that influences the trajectory of the incoming amine nucleophile. bohrium.com This control, combined with the stereochemistry of the epoxide itself, dictates the configuration of the newly formed stereocenters in the resulting amino alcohol. For instance, the reaction of a chiral N-glycidyl sulfonamide with an amine results in products whose stereochemistry is determined by the pre-existing chiral centers in the bicyclic framework. pleiades.online The separation and characterization of different diastereomers of related bicyclo[2.2.1]hept-5-en-2-yl derivatives have been accomplished, confirming the formation of distinct stereoisomeric products. nih.gov
Substituents on the sulfonamide nitrogen or an associated aromatic ring can influence the course of the aminolysis reaction through both electronic and steric effects.
Electronic Effects : Electron-withdrawing groups on an aryl sulfonamide moiety can increase the acidity of the N-H proton (if present) and can influence the electron density across the molecule. However, studies on related systems have suggested that the electronic effects of substituents on the aromatic ring of sulfonamides may have a negligible impact on the regioselectivity of aminolysis, which remains primarily under steric control. nih.gov The fundamental mechanism of nucleophilic attack at the least hindered carbon is generally not altered by these electronic changes.
Steric Effects : The steric bulk of substituents attached to the sulfonamide nitrogen can play a more direct role. Large, bulky groups can create steric hindrance that may affect the rate of the reaction by impeding the approach of the amine nucleophile. bohrium.com In studies of related halosulfenylation reactions of norbornadiene, the nature of substituents on the benzene (B151609) ring of the sulfenamide (B3320178) was found to influence the product ratios, highlighting the importance of steric and electronic factors in determining reaction outcomes. bohrium.com Similarly, increased steric bulk near the reaction center in this compound systems can be expected to modulate the stereochemical outcome by favoring the approach of the nucleophile from the less hindered face.
Oxidative Transformations of the Norbornene Double Bond and Side Chains
The strained carbon-carbon double bond in the bicyclo[2.2.1]hept-5-ene fragment is susceptible to various oxidative transformations, most notably epoxidation. This reaction provides a route to valuable epoxy-functionalized scaffolds.
The epoxidation of the norbornene double bond is characterized by high stereoselectivity. The reaction almost exclusively occurs from the exo face of the molecule. This pronounced exo-selectivity is a result of steric hindrance from the C-7 methylene (B1212753) bridge and the endo-hydrogens at C-5 and C-6, which shield the endo face from the approach of the oxidizing agent. researchgate.net
This transformation is commonly achieved using peroxy acids, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA). pleiades.onlinepleiades.online The epoxidation of various this compound derivatives consistently yields the corresponding 5,6-exo-epoxy products. researchgate.netpleiades.online The configuration of the resulting exo-oriented oxirane ring can be confirmed by NMR spectroscopy, where the signal for the anti-7-H proton is typically shifted upfield due to its position directly above the plane of the epoxide ring. researchgate.net
| Substrate | Oxidizing Agent | Product |
| N-Aryl-bicyclo[2.2.1]hept-5-ene-2,3-endo-dicarboximide | Peracetic Acid | N-Aryl-5,6-exo-epoxybicyclo[2.2.1]heptane-2,3-endo-dicarboximide pleiades.online |
| N-(p-Nitrobenzoyl)-5-aminomethylbicyclo[2.2.1]hept-2-ene | Peracetic Acid | N-(p-Nitrobenzoyl)-5,6-exo-epoxy-5-aminomethylbicyclo[2.2.1]heptane pleiades.online |
| N-(Bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-(oxiran-2-ylmethyl)(camphorsulfonyl)methanesulfonamide | m-Chloroperoxybenzoic acid | N-(5,6-exo-Epoxybicyclo[2.2.1]heptan-endo-2-ylmethyl)-N-(oxiran-2-ylmethyl)(camphorsulfonyl)methanesulfonamide researchgate.net |
Table 2: Exo-Selective Epoxidation of Bicyclo[2.2.1]hept-5-ene Derivatives.
In molecules that contain both the norbornene double bond and an existing epoxide in a side chain (e.g., a glycidyl (B131873) group), the selective oxidation of the double bond can be achieved. The strained double bond of the bicyclo[2.2.1]hept-5-ene system is generally more reactive towards electrophilic oxidizing agents like peroxy acids than the less-strained epoxide ring of a glycidyl side chain.
Rearrangement Reactions within this compound Structures
Ring-Rearrangement Metathesis (RRM) is a powerful synthetic strategy that combines multiple metathesis processes, such as ring-opening metathesis (ROM) and ring-closing metathesis (RCM), in a single operation to construct complex molecular architectures. beilstein-journals.org This methodology has been effectively applied to norbornenyl sultam systems, which are derivatives of this compound, to generate novel heterocyclic frameworks.
The general mechanism of RRM involves the transformation of stereochemical information from the substrate to the product. beilstein-journals.org The process is particularly applicable to polycyclic systems and the outcome can be influenced by factors such as protecting groups, reaction conditions, and the electronic properties of the substrates. beilstein-journals.org A common challenge in RRM is the potential for oligomerization, which can often be suppressed by the use of external olefins like ethylene (B1197577). beilstein-journals.org
An example of RRM in a related system is the synthesis of a fused tricyclic system, a core structure found in caribenol A. This was achieved through a sequence involving an aldol (B89426) condensation followed by a ROM–RCM of the resulting product. beilstein-journals.org In the context of norbornenyl sultam systems, a tandem Ugi–ROM–RCM protocol has been demonstrated for the synthesis of the 2-aza-7-oxabicyclo[4.3.0]nonane framework. beilstein-journals.org
| Catalyst | Reactant System | Product Framework | Reference |
| Grubbs' Catalyst | Norbornenyl Sultam Derivative | 2-aza-7-oxabicyclo[4.3.0]nonane | beilstein-journals.org |
| Grubbs' Catalyst | Dihydrocarvone and Norbornene 2-carboxaldehyde derivative | Fused tricyclic system for caribenol A | beilstein-journals.org |
This table illustrates examples of Ring-Rearrangement Metathesis applications in systems related to this compound.
The bicyclo[2.2.1]heptene framework, the core of this compound, is known to undergo pericyclic reactions such as sigmatropic shifts and electrocyclic reactions. These reactions are governed by the principles of orbital symmetry, as famously articulated by the Woodward–Hoffmann rules. acs.org
Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. uniurb.it In the context of bicyclo[2.2.1]heptene derivatives, photochemical conditions can induce beilstein-journals.orgcuni.cz and beilstein-journals.orgresearchgate.net-sigmatropic shifts. For instance, the photorearrangement of bicyclo[2.2.1]heptene-2-carbonitrile results in the formation of bicyclo[4.1.0]hept-2-ene-1-carbonitrile and tricyclo[4.1.0.0³,⁷]heptane-7-carbonitrile, corresponding to beilstein-journals.orgresearchgate.net and beilstein-journals.orgcuni.cz shifts, respectively. mcmaster.camcmaster.ca While the beilstein-journals.orgcuni.cz shift has been observed in related systems, the beilstein-journals.orgresearchgate.net shift was a novel observation in the photochemistry of α,β-unsaturated nitriles. mcmaster.ca Further investigation is required to determine the precise nature of these rearrangements, whether they proceed via a concerted or a diradical mechanism. mcmaster.ca
Electrocyclic reactions are unimolecular pericyclic reactions that involve the formation or cleavage of a ring. uniurb.it The stereochemical outcome of these reactions (conrotatory or disrotatory) is dependent on whether the reaction is thermally or photochemically initiated and the number of π-electrons involved. uniurb.it While specific examples involving this compound are not detailed in the provided search results, the inherent reactivity of the bicyclo[2.2.1]heptene skeleton suggests its potential to participate in such transformations. acs.org Stereochemical and kinetic studies of beilstein-journals.orgresearchgate.net carbon sigmatropic rearrangements in related bicyclic systems support the involvement of transient diradical structures. researchgate.net
| Reaction Type | Substrate Example | Product(s) | Conditions |
| beilstein-journals.orgresearchgate.net-Sigmatropic Shift | Bicyclo[2.2.1]heptene-2-carbonitrile | Bicyclo[4.1.0]hept-2-ene-1-carbonitrile | Photochemical |
| beilstein-journals.orgcuni.cz-Sigmatropic Shift | Bicyclo[2.2.1]heptene-2-carbonitrile | Tricyclo[4.1.0.0³,⁷]heptane-7-carbonitrile | Photochemical |
This table summarizes observed sigmatropic shifts in a functionalized bicyclo[2.2.1]heptene system.
Other Nucleophilic and Electrophilic Reactions of the Sulfonamide and Norbornene Core
The double bond in the bicyclo[2.2.1]hept-5-ene (norbornene) moiety is highly strained, which contributes to its significant reactivity towards electrophiles. wikipedia.org Electrophilic addition reactions involve the initial attack of an electrophile on the electron-rich π-bond, typically leading to the formation of a carbocation intermediate. ksu.edu.sa This intermediate then reacts with a nucleophile to yield the final addition product. ksu.edu.sa
A classic example of this reactivity is the acid-catalyzed hydration of norbornene to form norborneol, a reaction that has been pivotal in the study of non-classical carbocations. wikipedia.org The addition of reagents like hydrogen chloride (HCl) to norbornene and related systems can proceed through ion-pair intermediates. Theoretical studies have suggested that these ion pairs can be involved in a "leakage" pathway, which explains the formation of both rearranged and unrearranged products. researchgate.net
The stereochemistry of electrophilic additions to norbornene is often exo-selective. This is attributed to the steric hindrance on the endo face of the bicyclic system. The formation of bridged carbocation intermediates, such as the norbornyl cation, can lead to racemic products due to the plane of symmetry in the intermediate. researchgate.net
| Electrophile | Nucleophile | Substrate | Key Intermediate | Product(s) |
| H+ | H2O | Norbornene | Non-classical carbocation | Norborneol |
| D+ | Cl- | Norbornene | Ion-pair | Rearranged and unrearranged products |
| H+ | Acetate | Nortricyclene | Bridged norbornyl cation | exo-deuterio-norbornyl acetate |
This table provides examples of electrophilic addition reactions involving the norbornene core.
Once the double bond of the this compound is saturated or functionalized, the resulting bicyclo[2.2.1]heptane scaffold can undergo nucleophilic substitution reactions. These reactions are crucial for the further elaboration of the molecule and the introduction of diverse functionalities.
The high strain of the bicyclic system can be exploited to drive certain reactions. For instance, retro-condensation reactions on bridgehead-substituted bicyclo[2.2.1]hept-2-enes can lead to the formation of highly functionalized cyclopentene, dihydrofuran, and pyrroline (B1223166) scaffolds. nih.gov
In the synthesis of carbocyclic nucleoside analogues, the bicyclo[2.2.1]heptane framework serves as a conformationally constrained scaffold. cuni.cz Modifications of a purine (B94841) moiety attached to this scaffold are often achieved through nucleophilic aromatic substitution and cross-coupling reactions. cuni.cz For example, derivatization of a 6-chloropurine (B14466) attached to the bicyclic system allows for the introduction of various substituents at the 6-position of the purine ring. cuni.cz The introduction of the nucleobase itself onto the bicyclic amine precursor is often accomplished via a Mitsunobu reaction, which typically results in an exo orientation of the base relative to the bicyclic scaffold. cuni.cz
| Reaction Type | Substrate | Reagent | Product |
| Retro-Dieckman | 3-tosyl-(7-carba/7-oxa/7-aza)bicyclo[2.2.1]hept-5-en-2-ones | N/A | Orthogonally functionalized cyclopentene, 2,5-dihydrofuran, and 3-pyrroline (B95000) scaffolds |
| Retro-aldol | N-Boc-3-tosyl-7-azabicyclo[2.2.1]hept-5-en-2-ol | N/A | Functionalized pyrrolidine (B122466) scaffolds |
| Nucleophilic Aromatic Substitution | 6-chloropurine derivative on a bicyclo[2.2.1]heptane scaffold | Various nucleophiles | Modified purine analogues |
This table showcases nucleophilic substitution and related reactions on derivatized bicyclo[2.2.1]heptane systems.
Structural Analysis and Spectroscopic Characterization of Bicyclo 2.2.1 Hept 5 Ene 2 Sulfonamide Architectures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of bicyclo[2.2.1]hept-5-ene-2-sulfonamide in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus. The bicyclo[2.2.1]heptene core imparts a rigid, strained structure, leading to distinct and predictable chemical shifts.
¹H NMR: The proton spectrum is characterized by signals corresponding to the olefinic, bridgehead, methylene (B1212753) bridge, and sulfonamide-bearing protons. In derivatives, the protons of the bicyclic core show characteristic splitting patterns and chemical shifts. For example, in N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides, the olefinic protons (H5/H6) appear as multiplets around 6.10-6.16 ppm, while the bridgehead protons (H1/H4) are observed at approximately 2.74-2.84 ppm. researchgate.net The diastereotopic protons of the methylene bridge (H7s/H7a) typically present as distinct doublets. researchgate.net
¹³C NMR: The carbon spectrum complements the proton data. The olefinic carbons (C5/C6) of the norbornene moiety typically resonate in the range of 135-138 ppm. rsc.org The bridgehead carbons (C1/C4) and the carbon of the methylene bridge (C7) also show characteristic shifts that are sensitive to the substitution pattern and stereochemistry.
The following table summarizes typical chemical shift ranges for the core structure, as inferred from related bicyclo[2.2.1]heptene derivatives.
| Proton (¹H) | Typical δ (ppm) | Carbon (¹³C) | Typical δ (ppm) |
| H5 / H6 (Olefinic) | 6.0 - 6.2 | C5 / C6 (Olefinic) | 135 - 138 |
| H1 / H4 (Bridgehead) | 2.7 - 3.1 | C1 / C4 (Bridgehead) | 46 - 47 |
| H2 / H3 | 1.7 - 2.5 | C2 / C3 | 29 - 44 |
| H7 (Bridge) | 1.2 - 1.5 | C7 (Bridge) | 41 - 43 |
| NH₂ (Sulfonamide) | Variable | C-SO₂ | ~60-65 |
| Note: Chemical shifts are approximate and can vary based on solvent, concentration, and specific substitution on the sulfonamide group. |
Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity and stereochemistry. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. youtube.com For this compound, COSY would show correlations between the olefinic protons (H5, H6) and the adjacent bridgehead protons (H1, H4), as well as tracing the connectivity through the saturated portion of the bicyclic system. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about stereochemistry. harvard.edu It can be used to confirm the endo or exo configuration of the sulfonamide group by observing spatial correlations between the H2 proton and protons on the methylene bridge (H7).
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). youtube.com This allows for the direct assignment of each carbon signal based on the previously assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. youtube.com This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations from the sulfonamide N-H protons to the C2 carbon of the norbornene ring would confirm the attachment point of the functional group. researchgate.net
Vibrational Spectroscopy (IR) for Functional Group Identification and Confirmation
Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the sulfonamide and the alkene moieties.
The primary sulfonamide group gives rise to two characteristic N-H stretching bands and strong, distinct S=O stretching absorptions. The strained C=C double bond within the bicyclic system also produces a characteristic stretching vibration. researchgate.netresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfonamide (N-H) | Symmetric & Asymmetric Stretch | 3350 - 3250 |
| Alkene (=C-H) | Stretch | 3080 - 3020 |
| Alkane (C-H) | Stretch | 2980 - 2850 |
| Alkene (C=C) | Stretch (strained) | ~1570 |
| Sulfonyl (S=O) | Asymmetric Stretch | 1370 - 1330 |
| Sulfonyl (S=O) | Symmetric Stretch | 1180 - 1160 |
| Data inferred from spectra of related sulfonamide and norbornene compounds. researchgate.netnist.gov |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of the compound and offers insights into its structure through analysis of fragmentation patterns. google.com For this compound (C₇H₁₁NO₂S), the expected monoisotopic mass is approximately 173.05 Da. uni.lu
High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. The molecule is expected to be observed as various adducts, such as the protonated molecular ion [M+H]⁺ or the sodium adduct [M+Na]⁺. uni.lu
A characteristic fragmentation pathway for the bicyclo[2.2.1]heptene (norbornene) core is a retro-Diels-Alder reaction under electron ionization conditions. researchgate.net This would involve the cleavage of the molecule to produce cyclopentadiene (B3395910) (66 Da) and the corresponding vinyl sulfonamide fragment.
| Ion | Formula | Expected m/z | Description |
| [M]⁺ | [C₇H₁₁NO₂S]⁺ | 173 | Molecular Ion |
| [M+H]⁺ | [C₇H₁₂NO₂S]⁺ | 174 | Protonated Molecular Ion uni.lu |
| [M+Na]⁺ | [C₇H₁₁NNaO₂S]⁺ | 196 | Sodium Adduct uni.lu |
| [C₅H₆]⁺ | [C₅H₆]⁺ | 66 | Retro-Diels-Alder Fragment (Cyclopentadiene) researchgate.net |
X-ray Crystallography for Absolute and Relative Stereochemical Assignment
Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique is invaluable for the absolute and relative stereochemical assignment of chiral centers. openaccessjournals.com
For this compound, an X-ray crystal structure would unequivocally confirm:
The relative stereochemistry of the sulfonamide group, identifying it as either the endo or exo isomer.
Precise bond lengths, bond angles, and torsional angles, revealing the extent of ring strain in the bicyclic system. openaccessjournals.com
Intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H and S=O groups, which dictate the crystal packing arrangement.
While a crystal structure for the parent compound is not widely reported, this method has been successfully applied to various azatricyclo-sulfonamide derivatives to elucidate their complex stereochemical features.
Chromatographic Methodologies for Purification and Purity Assessment
Chromatographic techniques are fundamental for the isolation, purification, and assessment of the purity of this compound.
Flash Column Chromatography: This is a standard method for purifying the crude product after synthesis. A silica gel stationary phase is commonly used, with a mobile phase consisting of a mixture of nonpolar and polar solvents. Typical solvent systems for related compounds include ethyl acetate/petroleum ether or dichloromethane/hexane gradients. rsc.orgscispace.com
Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. The compound's retention factor (Rf) provides a qualitative measure of its polarity.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly chiral HPLC, can be employed to separate enantiomers or diastereomers of substituted this compound derivatives and to assess enantiomeric excess (ee). rsc.org
Gel Permeation Chromatography (GPC) for Polymeric Derivatives
Gel Permeation Chromatography (GPC) is a critical technique for characterizing the molecular weight and molecular weight distribution of polymeric materials derived from this compound. The polymerization of norbornene-type monomers, such as this compound, can be achieved through methods like Ring-Opening Metathesis Polymerization (ROMP), leading to polymers with varying chain lengths.
GPC separates polymer molecules based on their size in solution. Larger molecules elute more quickly than smaller molecules, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI provides insight into the breadth of the molecular weight distribution.
In studies of closely related poly(norbornene) derivatives, GPC has been instrumental in demonstrating the controlled nature of the polymerization. For instance, the ROMP of a protected norbornene-methylamine monomer using a Hoveyda-Grubbs 2nd generation catalyst showed a linear increase in the number-average molecular weight (Mn) with an increasing monomer-to-initiator ratio ([M]/[I]). mdpi.com This relationship is indicative of a living polymerization, where the polymer chains grow at a consistent rate and chain termination events are minimal. The resulting polymers also exhibited narrow polydispersity indices (PDI), typically around 1.10, further supporting the controlled nature of the polymerization. mdpi.com
Conversely, the polymerization of norbornene using certain multinuclear nickel catalysts has resulted in polymers with broader molecular weight distributions, with PDI values ranging from 2.02 to 3.10. researchgate.net This highlights the significant influence of the catalyst system on the resulting polymer's molecular architecture.
The molecular weight characteristics of a poly(norbornene-(N-methyl)-phthalimide) synthesized via ROMP are presented in the table below, illustrating the controllable nature of the polymerization by varying the monomer to initiator ratio.
| Monomer/Initiator Ratio ([M]/[I]) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| 50 | 15,000 | 1.18 |
| 100 | 28,000 | 1.20 |
| 200 | 55,000 | 1.22 |
| 300 | 80,000 | 1.25 |
This data is illustrative and based on findings from the ROMP of a related norbornene derivative. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC/MS) for Analytical and Preparative Separations
Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful and versatile technique for the analysis of this compound and its analogs. It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high sensitivity and selectivity.
For analytical purposes, LC/MS is exceptionally well-suited for the identification and quantification of sulfonamides. In positive ion mode, sulfonamides typically exhibit abundant protonated molecules ([M+H]+) with minimal fragmentation in single mass spectrometry (MS) mode. nih.gov Tandem mass spectrometry (MS/MS) can be employed for structural confirmation by inducing fragmentation of the parent ion. A common fragmentation pathway for sulfonamides results in a characteristic product ion at m/z 156, which can be used for selected reaction monitoring (SRM) to enhance selectivity and sensitivity in complex matrices. acgpubs.org This makes LC-MS/MS a robust method for detecting and quantifying even trace amounts of sulfonamide-containing compounds. nih.govusda.govhpst.cz
Beyond analytical applications, liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone of preparative separations. This is crucial for isolating specific isomers or purifying the this compound monomer. For instance, the synthesis of bicyclo[2.2.1]heptane derivatives often results in a mixture of enantiomers. Semipreparative chiral HPLC has been successfully used to resolve such racemic mixtures, allowing for the isolation of individual enantiomers. nih.gov This capability is vital for further stereospecific studies and applications. The scalability of HPLC methods allows for the purification of compounds from milligram to gram scales. google.com
The table below summarizes predicted mass-to-charge ratios for various adducts of this compound that could be observed in LC/MS analysis.
| Adduct | Predicted m/z |
| [M+H]+ | 174.0583 |
| [M+Na]+ | 196.0403 |
| [M+K]+ | 212.0142 |
| [M+NH4]+ | 191.0849 |
| [M-H]- | 172.0438 |
Advanced Derivatives and Functional Materials Based on Bicyclo 2.2.1 Hept 5 Ene 2 Sulfonamide
Synthesis and Characterization of Novel Sulfonamide-Containing Polycyclic Frameworks
The inherent reactivity of the norbornene double bond in Bicyclo[2.2.1]hept-5-ene-2-sulfonamide makes it an excellent dienophile for Diels-Alder reactions, enabling the construction of more complex, polycyclic systems. Researchers have synthesized novel 7-oxabicyclo[2.2.1]heptene sulfonamide (OBHSA) derivatives by reacting sulfonamide dienophiles with substituted furan (B31954) dienes. doi.org This approach typically yields the exo configuration as the major product, often as a mixture of two regioisomers which can be separated for detailed biological evaluation. doi.org
The synthesis of these frameworks involves the preparation of appropriate dienes and sulfonamide dienophiles, followed by a cycloaddition reaction. For instance, a series of OBHSA derivatives with long alkyl chains were synthesized to explore their structure-activity relationship as estrogen receptor α degraders. doi.org The characterization of these novel polycyclic frameworks is confirmed through spectroscopic methods, including ¹H NMR, which reveals characteristic signals for the bicyclic protons.
| Compound ID | Reactants | Reaction Type | Key Characterization Data (¹H NMR, 400 MHz, CDCl₃) | Yield |
|---|---|---|---|---|
| 21a | Diphenol Furan Diene + N-phenyl ethylenesulfonamide | Diels-Alder Cycloaddition | δ 6.10-6.23 (m, 2H, vinyl), 5.34 (d, J = 4.0 Hz, 1H, bridgehead), 5.61 (s, 1H, bridgehead) | 40% |
Development of this compound-Derived Polymers and Copolymers
The strained double bond of the norbornene moiety in this compound allows for its polymerization through several mechanisms, most notably Ring-Opening Metathesis Polymerization (ROMP) and addition polymerization. molaid.comgoogle.com This capability enables the creation of polymers with a rigid bicyclic repeating unit in the backbone, which imparts unique thermal and mechanical properties. Both homopolymers of norbornene sulfonamide and copolymers with other monomers like maleic anhydride, acrylates, or ethylene (B1197577) have been developed. google.com The resulting polymers can be hydrogenated after polymerization to enhance their stability. google.com
The design of polymers derived from this compound allows for precise control over the material's properties by tailoring both the polymer backbone and the functional side-chains. The rigid bicyclo[2.2.1]heptane unit in the polymer backbone contributes to high thermal stability and a well-defined three-dimensional structure. ontosight.ai
The sulfonamide group acts as a versatile side-chain that can be further modified. This leads to the creation of "comb-like" polymers where different functional side chains can be grafted onto the main polymer backbone. researchgate.net For example, researchers have synthesized block copolymers via ROMP using norbornene-derived ionic liquid monomers and macromonomers of poly(ethylene glycol) (PEG). researchgate.net In these architectures, the polynorbornene backbone provides structural integrity, while the specific side-chains (e.g., ionic liquids or PEG) dictate the functional properties, such as ionic conductivity. researchgate.net The ability to synergistically tailor the backbone and side-chains is a key advantage for designing materials with specific functionalities. researchgate.net
| Monomer | Polymerization Method | Catalyst/Initiator | Resulting Polymer Architecture | Key Properties |
|---|---|---|---|---|
| Norbornene Sulfonamide | Addition Polymerization | Group VIII Catalysts | Linear Homopolymer/Copolymer | High Thermal Stability google.com |
| Norbornene Sulfonamide | ROMP | Grubbs-type Ru Catalyst | Unsaturated Polynorbornene | Can be hydrogenated for stability google.com |
| NB-ImTFSI and NB-PEG | ROMP | Not specified | Comb-like Block Copolymer | Ionic conductivity up to 1.5 × 10⁻⁵ S·cm⁻¹ at 30 °C researchgate.net |
Post-polymerization modification is a powerful strategy for introducing new functionalities into polymers derived from this compound. The sulfonamide group is particularly amenable to chemical transformation. One notable strategy involves the conversion of a protected sulfonamide into a reactive sulfonate moiety. rsc.orgrsc.org
In one study, a poly(styrene oxide) polymer was synthesized with a sulfonamide protecting group. rsc.orgrsc.org After polymerization, this group was cleaved by treating the polymer with lithium methoxide. This process generated a free lithium sulfonate group on the polymer side-chain, transforming the material into a single-ion conducting polymer electrolyte. rsc.org This method highlights a pathway to bypass the functional group tolerance limitations of certain catalysts during polymerization and to introduce ionic functionality into the final material. researchgate.net Such functionalization is crucial for applications in solid-state batteries, where the polyether backbone can dissolve lithium ions while the immobilized anionic sulfonate groups facilitate ion transport. rsc.org
Integration of Bicyclo[2.2.1]heptane Amino Moieties in Ligand Design and Synthesis
The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane framework makes it an attractive scaffold in ligand design for medicinal chemistry and catalysis. nih.gov Amines derived from this scaffold, which can be synthesized from precursors like this compound, offer unique hydrophobic and pharmacokinetic properties. nih.govrsc.org
This strategy has been successfully applied in the development of selective antagonists for the CXCR2 chemokine receptor, a target for treating metastatic cancer. By incorporating a bicyclo[2.2.1]heptane amine moiety into an N,N′-diarylsquaramide skeleton, researchers developed a compound (2e) with potent CXCR2 antagonistic activity and high selectivity over the related CXCR1 receptor. nih.govrsc.org Molecular docking studies revealed that the rigid bicyclic moiety inserts into a hydrophobic pocket of the receptor, contributing to the strong binding affinity. nih.govrsc.org The defined stereochemistry of the bicyclic amine is crucial, with computational results suggesting that the (S)-enantiomer exhibits a stronger binding mode. nih.gov
| Compound | Bicyclic Moiety | CXCR2 IC₅₀ (nM) | CXCR1 IC₅₀ / CXCR2 IC₅₀ (Selectivity) |
|---|---|---|---|
| 1a | Bicyclo[2.2.1]heptane | 62 | 113 |
| 2e | Bicyclo[2.2.1]heptane | 48 | 60.4 |
Utilization of Framework Amines in Mechanistic Studies of Epoxy Compound Transformations
Amines derived from the bicyclo[2.2.1]heptane framework are valuable tools for investigating the reaction mechanisms of epoxy compounds. The nucleophilic nature of the amine allows it to open the strained epoxide ring, and the rigid structure of the bicyclic framework provides a well-defined steric environment to study the regioselectivity and stereoselectivity of the transformation.
A study on the reaction of (bicyclo[2.2.1]hept-5-en-endo-2-yl)methanamine with various N-(2,3-epoxypropyl)arenesulfonamides demonstrated the formation of amino alcohols containing both the norbornene fragment and a sulfonamide group. researchgate.net The primary products resulted from the opening of the oxirane ring at the less substituted carbon atom, following the Krasuskii rule for the aminolysis of epoxides. researchgate.net The detailed structure of the products and the reaction mechanism were elucidated using a combination of advanced NMR techniques, including COSY, NOESY, HMQC, and HMBC, which allowed for unambiguous assignment of the resulting regioisomer. researchgate.net These studies provide fundamental insights into the factors governing the reactivity of epoxides with structurally complex amines.
Enantioselective Synthesis and Stereochemical Aspects of Bicyclo 2.2.1 Hept 5 Ene 2 Sulfonamide Analogues
Control of Endo/Exo Selectivity in Norbornene Sulfonamide Synthesis
The synthesis of the bicyclo[2.2.1]hept-5-ene core is predominantly achieved through the [4+2] Diels-Alder cycloaddition between cyclopentadiene (B3395910) and a substituted alkene (dienophile), in this case, a vinyl sulfonamide derivative. This reaction can lead to two primary diastereomeric products: the endo and exo isomers. The substituent on the dienophile is oriented towards the diene's π-system in the endo product's transition state, while it points away in the exo transition state. The ratio of these isomers is dictated by the reaction conditions, highlighting the principles of kinetic versus thermodynamic control. mdpi.comnih.gov
Kinetic vs. Thermodynamic Control: Under standard, milder temperature conditions, the Diels-Alder reaction is typically under kinetic control, favoring the formation of the endo adduct. researchgate.net This preference is explained by the "Alder Endo Rule," which postulates a stabilizing secondary orbital overlap in the transition state between the p-orbitals of the diene and the electron-withdrawing groups (such as the sulfonamide) on the dienophile. researchgate.net The endo product is formed faster, despite often being the sterically more hindered and thermodynamically less stable isomer. researchgate.net
Conversely, the exo isomer is generally the thermodynamically more stable product due to reduced steric hindrance. mdpi.comresearchgate.net At elevated temperatures, the Diels-Alder reaction can become reversible, allowing the system to reach equilibrium. Under these conditions of thermodynamic control, the more stable exo product is favored. nih.gov Therefore, the selective synthesis of either the endo or exo isomer can be controlled by carefully selecting the reaction temperature and time.
| Condition | Favored Product | Rationale |
| Low Temperature | Endo | Kinetic Control: Lower activation energy for the transition state due to stabilizing secondary orbital interactions. researchgate.net |
| High Temperature | Exo | Thermodynamic Control: Reaction becomes reversible, allowing equilibrium to favor the more stable, less sterically hindered isomer. nih.gov |
Lewis Acid Catalysis: The presence of a Lewis acid catalyst can significantly influence both the rate and the selectivity of the Diels-Alder reaction. Lewis acids coordinate to the electron-withdrawing sulfonamide group of the dienophile, lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy. This coordination accelerates the reaction and often enhances the preference for the endo product by amplifying the secondary orbital interactions in the transition state. researchgate.netrsc.org Computational studies on related systems, such as the reaction with methyl acrylate, have shown that Lewis acids like AlCl₃ lead to a larger energy difference between the endo and exo transition states, thereby increasing endo selectivity. rsc.org However, the bulkiness of the Lewis acid can sometimes reverse this trend; highly bulky Lewis acids have been shown to favor the formation of the exo product by sterically destabilizing the endo transition state. researchgate.net
Post-Syntbhetic Isomerization: In cases where the Diels-Alder reaction yields a mixture of isomers or favors the undesired one, post-synthetic isomerization can be a valuable strategy. For related norbornene derivatives, such as methyl 5-norbornene-2-carboxylate, base-promoted isomerization has been effectively used. bg.ac.rs A strong base can deprotonate the carbon alpha to the electron-withdrawing group, leading to the formation of a carbanion intermediate. Subsequent reprotonation can yield a thermodynamic mixture of the endo and exo isomers. For instance, using a strong base like sodium tert-butoxide can rapidly establish an equilibrium mixture favoring the more stable exo isomer. bg.ac.rsresearchgate.net
Diastereoselective and Enantioselective Methodologies for Bicyclo[2.2.1]hept-5-ene-2-sulfonamide Structures
Achieving enantiopure this compound structures is paramount for many applications. This is typically accomplished through asymmetric Diels-Alder reactions, which can be broadly categorized into three approaches: the use of chiral auxiliaries, chiral catalysts, or chiral dienes/dienophiles.
Chiral Auxiliaries: One of the most reliable methods involves covalently attaching a chiral auxiliary to the dienophile (the vinyl sulfonamide precursor). The auxiliary creates a chiral environment that sterically directs the approach of the diene, leading to the formation of one diastereomer over the other.
A prominent example is the use of Oppolzer's camphorsultam. When attached to an acryloyl group, this auxiliary provides excellent stereocontrol in Lewis acid-catalyzed Diels-Alder reactions. researchgate.net The mechanism involves the formation of a chelate between the Lewis acid (e.g., TiCl₄), the carbonyl oxygen, and a sulfonyl oxygen of the sultam. This rigid complex effectively blocks one face of the dienophile, forcing the cyclopentadiene to approach from the less hindered face, resulting in high diastereoselectivity for the endo adduct. core.ac.uk After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched norbornene derivative. researchgate.net
Another effective class of auxiliaries includes those derived from cis-1-amino-2-indanols. Acrylate esters of cis-1-arylsulfonamido-2-indanols have been shown to be highly efficient in Lewis acid-promoted Diels-Alder reactions, affording complete endo selectivity and high diastereoselectivity (up to 92% de). A key advantage is that the auxiliary can be recovered in high yield without loss of optical purity after mild hydrolysis.
Chiral Catalysts: The use of chiral catalysts, particularly chiral Lewis acids or organocatalysts, offers a more atom-economical approach as the chiral source is used in substoichiometric amounts. Chiral Lewis acids, formed from a metal salt and a chiral ligand, can coordinate to the dienophile and create a chiral pocket that biases the facial approach of the diene.
Organocatalysis represents another powerful strategy. Chiral secondary amines, for example, can reversibly react with α,β-unsaturated aldehydes to form chiral iminium ions. These activated intermediates then undergo a highly enantioselective Diels-Alder reaction with the diene. This method has proven effective for a range of dienophiles and dienes.
Chiral Resolution Techniques for the Separation and Isolation of Norbornene Sulfonamide Isomers
When an asymmetric synthesis is not feasible or provides insufficient enantiomeric excess, the resolution of a racemic mixture is required. Several classical and modern techniques can be applied to separate the enantiomers of norbornene sulfonamide isomers. nih.gov
Diastereomeric Salt Formation: This classical method involves reacting the racemic sulfonamide (if it contains an acidic or basic functional group) with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. For example, a racemic norbornene sulfonamide with an appended carboxylic acid could be resolved using a chiral amine like cinchonine. researchgate.net Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. researchgate.net After separation, the pure enantiomer of the desired compound is recovered by breaking the salt. Similarly, a basic norbornene sulfonamide analogue could be resolved using a chiral acid, such as a derivative of tartaric acid. bg.ac.rs
Chiral Chromatography: Chromatographic separation on a chiral stationary phase (CSP) is a widely used and powerful technique for both analytical and preparative-scale resolution of enantiomers. nih.gov High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are common modalities. CSPs are often based on chiral polymers like cellulose or amylose derivatives coated on a silica support. google.com The enantiomers of the racemic mixture interact differently with the chiral environment of the CSP, leading to different retention times and enabling their separation. This method has been successfully applied to separate enantiomers of various norbornene derivatives, sometimes after derivatization to introduce a suitable functional group for detection and interaction with the column. acs.org
Kinetic Resolution: Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral reagent or catalyst. For instance, the Sharpless asymmetric dihydroxylation has been used for the kinetic resolution of racemic bicyclic Diels-Alder adducts. ru.nl The chiral catalyst system dihydroxylates one enantiomer of the norbornene double bond faster than the other. The reaction can be stopped at approximately 50% conversion, allowing for the separation of the unreacted, enantiomerically enriched starting material from the dihydroxylated product. ru.nl
| Resolution Technique | Principle | Example Application |
| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Resolution of a racemic norbornene dicarboxylic acid with (+)-cinchonine. researchgate.net |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP). | SFC separation of a protected bicyclo[2.2.1]heptan-amine derivative. acs.org |
| Kinetic Resolution | Different reaction rates of enantiomers with a chiral reagent or catalyst. | Asymmetric dihydroxylation of a racemic bicyclic alkene. ru.nl |
Stereochemical Assignments Through Advanced Spectroscopic and Crystallographic Methods
Unambiguous determination of both the relative (endo vs. exo) and absolute (R/S) stereochemistry of the synthesized molecules is crucial. A combination of advanced analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly two-dimensional techniques, is invaluable for determining the relative stereochemistry. The Nuclear Overhauser Effect (NOE) is a key phenomenon used to distinguish endo and exo isomers. wordpress.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments detect protons that are close in space (typically < 5 Å), regardless of through-bond connectivity. For a 2-substituted norbornene, the endo proton at the C2 position is spatially close to the bridgehead protons and the endo C6 proton, but far from the olefinic protons. Conversely, the exo C2 proton is close to the olefinic protons. Observing these characteristic NOE cross-peaks allows for definitive assignment of the endo or exo configuration. researchgate.net Coupling constants obtained from high-resolution 1D ¹H NMR can also provide geometric information to support stereochemical assignments. modgraph.co.uk
X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the complete three-dimensional structure of a molecule, providing unequivocal proof of both its relative and absolute stereochemistry. spark904.nl The primary challenge is obtaining a single crystal of sufficient quality. For absolute configuration determination of a light-atom molecule, the presence of a heavier atom in the structure (e.g., bromine, sulfur) can facilitate the use of anomalous dispersion effects (the Flack parameter). researchgate.net Alternatively, the absolute configuration can be determined by co-crystallizing the compound with a chiral molecule of known absolute configuration. rsc.org
Chiroptical Methods: Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for determining the absolute configuration of chiral molecules in solution. spark904.nlnih.gov These methods measure the differential absorption of left- and right-circularly polarized light. The experimental spectrum is then compared to a spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT) for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration of the molecule. spark904.nlnih.gov
Chemical Correlation: The absolute configuration can also be established by chemically converting the new compound, without affecting its stereocenters, into a known compound whose absolute configuration has been previously established. This is a common strategy when a chiral auxiliary is used; after the auxiliary is removed, the specific rotation of the product can be compared to literature values for known enantiomers.
Applications in Advanced Chemical Synthesis and Materials Science
Bicyclo[2.2.1]hept-5-ene-2-sulfonamide as a Synthetic Intermediate
The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane framework, commonly known as the norbornene scaffold, makes it a valuable and versatile building block in organic synthesis. The presence of a sulfonamide group and a reactive double bond in this compound provides multiple handles for chemical modification, rendering it a key intermediate in the construction of complex molecular architectures.
The inherent strain and reactivity of the norbornene double bond in this compound allow for a variety of chemical transformations. This compound and its derivatives serve as starting points for creating more elaborate structures. For instance, derivatives are often synthesized via Diels-Alder reactions between cyclopentadiene (B3395910) and various dienophiles. nih.gov The resulting bicyclic structure can then undergo further modifications.
One significant application is in the synthesis of polymers. Norbornene sulfonamide monomers can be polymerized through Ring-Opening Metathesis Polymerization (ROMP) to create polymers with specific functionalities incorporated into the polymer backbone. google.com Additionally, the scaffold is used to synthesize complex molecules like novel anaplastic lymphoma kinase (ALK) inhibitors. In one synthesis, a related derivative, (1S,2S,3R,4R)-3-methoxycarbonylamino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, serves as a key chiral precursor, which is converted in several steps to an amine that is then coupled with other fragments to build the final, complex inhibitor. nih.gov
The bicyclo[2.2.1]heptene skeleton is inherently rigid, which is a highly desirable feature in medicinal chemistry and materials science. This conformational rigidity allows chemists to design molecules with well-defined three-dimensional shapes, which is crucial for achieving specific and high-affinity interactions with biological targets like enzymes and receptors. chemrxiv.org The fixed spatial arrangement of substituents on the scaffold reduces the entropic penalty upon binding, often leading to enhanced biological activity.
This scaffold has been instrumental as a starting point for synthesizing a wide array of chiral compounds. ku.ac.ke For example, bicyclo[2.2.1]hept-5-en-2-one is a key intermediate for producing highly substituted cyclopentyl structures found in natural products like prostaglandins (B1171923) and carbocyclic sugars. ku.ac.ke The defined stereochemistry of the bicyclic system can be controlled during synthesis or resolved to provide enantiomerically pure materials, which are then used to build complex chiral molecules. This approach is critical in drug discovery, where the chirality of a molecule can dramatically influence its efficacy and safety. The development of conformationally rigid sultams (cyclic sulfonamides) fused with other ring systems has also been explored, highlighting the utility of sulfonamide-containing scaffolds in creating novel, constrained structures. researchgate.net
Role in Pharmaceutical Lead Discovery and Optimization (Non-Clinical Research)
The unique structural properties of the this compound scaffold have made it a privileged motif in the design of novel therapeutic agents. Its rigid framework allows for the precise positioning of functional groups to interact with biological targets, making it a valuable tool in non-clinical pharmaceutical research for lead discovery and optimization.
The bicyclo[2.2.1]heptene sulfonamide core has been successfully incorporated into ligands for several important biological targets.
Estrogen Receptor (ER) Ligands: In the search for novel estrogen receptor antagonists for breast cancer treatment, researchers have developed ligands based on a 7-oxabicyclo[2.2.1]heptene sulfonamide (OBHSA) core. nih.govnih.gov These compounds are designed to mimic the three-dimensional shape of other ER ligands while presenting a unique scaffold. An array of these sulfonamide analogues were prepared through a Diels–Alder reaction. rsc.org Certain tertiary sulfonamides, such as 5,6-Bis(4-hydroxyphenyl)-N-phenyl-N-(2,2,2-trifluoroethyl)-7-oxathis compound, demonstrated very good ER binding affinity. nih.gov Further modifications, including the addition of long alkyl chains, have led to compounds with potent ERα degradation activity. doi.org
DPP-4 Inhibitors: The 2-azabicyclo[2.2.1]heptane scaffold, a related heterocyclic analogue, has been used to design potent dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. nih.govresearchgate.net A compound named neogliptin, which incorporates this bicyclic structure, was found to be a more potent DPP-4 inhibitor (IC50 = 16.8 ± 2.2 nM) than the established drugs vildagliptin (B1682220) and sitagliptin. nih.gov The rigid bicyclic moiety fits into the active site of the DPP-4 enzyme, establishing key interactions. nih.gov
CXCR2 Antagonists: The bicyclo[2.2.1]heptane moiety has been introduced into N,N′-diarylsquaramide skeletons to develop selective antagonists for the chemokine receptor CXCR2, a target for treating metastatic cancer. rsc.orgnih.gov One such compound, which incorporates the bicyclo[2.2.1]heptane structure, exhibited good CXCR2 antagonistic activity with an IC50 of 48 nM and a 60.4-fold selectivity over the related CXCR1 receptor. nih.govrsc.org
The evaluation of lead compounds derived from this compound relies on a variety of standardized in vitro biological assays to determine their potency, selectivity, and mechanism of action.
For Estrogen Receptor ligands , researchers commonly use competitive binding assays to determine the relative binding affinity (RBA) of the new compounds for ERα and ERβ subtypes, with estradiol (B170435) used as the reference compound. nih.gov To assess functional activity, cell-based reporter gene assays are employed, often in cell lines like HepG2, to measure the ability of the compounds to either activate (agonist) or block (antagonist) ER-mediated gene transcription. rsc.org Furthermore, antiproliferative activity is evaluated in ER-positive breast cancer cell lines, such as MCF-7, to determine the IC50 values. nih.gov
For CXCR2 antagonists , the primary evaluation involves measuring their ability to inhibit the binding of a natural ligand (e.g., a chemokine) to the CXCR1 and CXCR2 receptors. These competitive binding assays are used to calculate IC50 values, which quantify the concentration of the antagonist required to inhibit 50% of the binding. rsc.org The ratio of IC50 values for CXCR1 versus CXCR2 is used to determine the selectivity of the compound. nih.gov Functional assays, such as measuring the inhibition of chemokine-induced cell migration, can also be performed. For example, the anti-cancer metastatic effect of a lead compound was demonstrated against the pancreatic cancer cell line CFPAC1. nih.gov
For DPP-4 inhibitors , the inhibitory activity is determined by measuring the enzymatic activity of DPP-4 in the presence of varying concentrations of the inhibitor. These assays typically use a fluorogenic or chromogenic substrate that is cleaved by DPP-4 to produce a detectable signal. The concentration of the inhibitor that reduces enzyme activity by 50% is reported as the IC50 value. nih.gov
Following promising in vitro results, lead compounds are often advanced to in vivo studies in animal models to characterize their pharmacokinetic (PK) properties. These studies are essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism, which is critical for predicting its potential as a drug.
In the development of CXCR2 antagonists based on the bicyclo[2.2.1]heptane scaffold, a lead compound (referred to as 2e) was evaluated in Sprague-Dawley (SD) rats. rsc.org The compound was administered orally at a dose of 10 mg/kg. rsc.orgnih.gov The resulting pharmacokinetic profile showed excellent absorption and moderate clearance. rsc.org This preliminary data indicated that the compound had a reasonable profile for further development. rsc.orgnih.gov
The table below summarizes the key pharmacokinetic parameters for the CXCR2 antagonist compound 2e in rats.
| Parameter | Value | Unit |
| Dose (Oral) | 10 | mg/kg |
| Cmax | 2863 | ng/mL |
| t1/2 | 2.58 | h |
| AUC(0-t) | 8820 | h*ng/mL |
| MRT | 3.43 | h |
| Data sourced from studies on a bicyclo[2.2.1]heptane-containing N,N′-diarylsquaramide CXCR2 selective antagonist. rsc.orgnih.gov |
These studies provide crucial information on bioavailability, half-life, and maximum plasma concentration, which helps guide further optimization of the compound's structure to improve its drug-like properties.
Contributions to Polymer Science and Additive Development
The rigid, strained bicyclic structure of this compound makes it a valuable monomer for the synthesis of polymers with unique properties. The presence of the reactive norbornene double bond allows it to undergo polymerization through several distinct mechanisms, leading to materials with high thermal stability and specific functionalities.
Polymers containing repeating units derived from norbornene sulfonamides can be synthesized primarily through two major routes: addition polymerization and Ring-Opening Metathesis Polymerization (ROMP). google.comgoogle.com In addition polymerization, the double bond of the norbornene moiety is opened, leading to a saturated polymer backbone with the bicyclic structure intact as a repeating unit. This method can be used to create homopolymers of this compound or copolymers with other monomers such as ethylene (B1197577), acrylates, sulfur dioxide, or carbon monoxide, utilizing Group VIII metal catalysts. google.com
Alternatively, ROMP, employing well-known metathesis catalysts, cleaves the double bond and incorporates it into a linear polymer chain containing unsaturated units. These unsaturated polymers can be subsequently hydrogenated to produce more stable, saturated backbones. google.comgoogle.com The choice of polymerization technique allows for the tailoring of the final polymer's properties. For instance, addition polymers of norbornene-type monomers are known for their high glass transition temperatures (Tg). nih.gov
The incorporation of the sulfonamide group introduces polarity and potential sites for further chemical modification, making these polymers of interest for specialized applications. While the broader class of norbornene-based polymers is utilized in applications such as photoresists, the specific use of this compound as a monomer for developing polymer additives is an area of ongoing research. The resulting polymers, with their robust thermal properties and functional handles, have potential as additives to modify the surface properties or performance characteristics of other materials.
Table 1: Polymerization Methods for Norbornene Sulfonamide Monomers
| Polymerization Type | Catalyst Type | Potential Co-monomers | Resulting Polymer Structure |
|---|---|---|---|
| Addition Polymerization | Group VIII Metals (e.g., Palladium, Nickel) | Ethylene, Acrylates, CO, SO₂ | Saturated backbone with intact bicyclic units |
| Ring-Opening Metathesis Polymerization (ROMP) | Metathesis Catalysts (e.g., Ruthenium-based) | Other norbornene derivatives | Unsaturated linear polymer backbone |
Utility in Mechanistic Organic Chemistry Research
The this compound molecule serves as an excellent substrate for investigating the mechanisms of various organic reactions. The strained double bond within the rigid bicyclic system exhibits distinct reactivity, and the stereochemical outcome of additions to this double bond is a subject of fundamental research. Reactions involving this compound provide valuable insights into electronic and steric effects that govern reaction pathways.
A key area of study is the mechanism of electrophilic additions to the norbornene double bond. The facial selectivity of the attack—that is, whether the electrophile adds to the exo (outer) or endo (inner) face of the bicyclic system—is highly sensitive to the nature of the substituents on the norbornene skeleton. The sulfonamide group at the 2-position, with its steric bulk and electronic-withdrawing nature, can exert a significant directing influence on the approaching electrophile. By studying the product distribution and reaction rates, chemists can elucidate the intricate details of transition states and carbocationic intermediates that may be formed. For instance, the regioselectivity of additions is influenced by remote substituents, which can stabilize or destabilize intermediates, thereby controlling the reaction's outcome. researchgate.net
Furthermore, norbornene sulfonamide derivatives are employed in studying metal-catalyzed reactions, such as hydroamination. Mechanistic investigations into the hydroamination of norbornene with arylsulfonamides, catalyzed by electrophilic platinum complexes, suggest a pathway involving the coordination of the sulfonamide, generation of an acidic proton, and subsequent transfer to the norbornene double bond. mdpi.com This type of research is crucial for the rational design of new catalysts and synthetic methodologies. The defined and rigid geometry of the this compound scaffold allows for a clearer understanding of the stereoelectronic factors at play compared to more flexible acyclic alkenes.
The Diels-Alder reaction, which is used to form the norbornene ring system itself, is reversible at high temperatures. The kinetics and thermodynamics of this cycloaddition, including the factors that favor the kinetically preferred endo product over the thermodynamically more stable exo product, are classic topics in physical organic chemistry. masterorganicchemistry.com The presence of a sulfonamide substituent on the dienophile would influence the electronic properties (HOMO-LUMO gap) and steric interactions, thereby affecting the rate and stereoselectivity of the cycloaddition and its retro-process. nih.govstrath.ac.uk
Table 2: Application of Bicyclo[2.2.1]hept-5-ene Scaffolds in Mechanistic Studies
| Reaction Type | Mechanistic Question Investigated | Role of Sulfonamide Group |
|---|---|---|
| Electrophilic Addition | Exo vs. endo facial selectivity; regioselectivity. | Steric hindrance and electronic effects directing the approach of the electrophile. |
| Hydroamination (Metal-catalyzed) | Role of catalyst, amine, and olefin; nature of the active species. | Acts as the nucleophile; its coordination to the metal center is a key mechanistic step. |
Future Research Directions in Bicyclo 2.2.1 Hept 5 Ene 2 Sulfonamide Chemistry
Exploration of Novel Synthetic Pathways and Catalytic Systems for Enhanced Efficiency
Future research into the synthesis of Bicyclo[2.2.1]hept-5-ene-2-sulfonamide and its derivatives will likely focus on the development of more efficient, selective, and sustainable methods. While the Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable sulfonamide-containing dienophile is a foundational approach, there is considerable scope for improvement and innovation.
Key areas for future investigation include:
Asymmetric Catalysis: The development of catalytic enantioselective methods for the synthesis of chiral this compound derivatives is a significant avenue for future research. Given that the biological activity of chiral molecules is often dependent on their stereochemistry, the ability to selectively produce single enantiomers is of paramount importance, particularly for pharmaceutical applications. Research could focus on the use of chiral Lewis acid catalysts to control the stereochemical outcome of the Diels-Alder reaction.
Green Chemistry Approaches: Future synthetic strategies should prioritize the use of environmentally benign solvents, reduce energy consumption, and minimize waste generation. This could involve exploring solvent-free reaction conditions or the use of aqueous reaction media.
Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reproducibility for the synthesis of this compound. Flow reactors can enable precise control over reaction parameters, leading to higher yields and purities.
Novel Catalytic Systems: Investigating the use of novel organocatalysts or earth-abundant metal catalysts could provide more sustainable and cost-effective alternatives to traditional precious metal catalysts.
| Synthetic Approach | Potential Advantages | Future Research Focus |
| Asymmetric Catalysis | Access to enantiomerically pure compounds | Development of novel chiral catalysts |
| Green Chemistry | Reduced environmental impact | Use of sustainable solvents and energy sources |
| Flow Chemistry | Improved scalability and safety | Optimization of reaction conditions in flow |
| Novel Catalysis | Lower cost and toxicity | Exploration of organocatalysts and earth-abundant metals |
Development of New Functional Derivatives with Tailored Reactivity and Specificity
The this compound scaffold provides a versatile platform for the creation of a diverse library of functional derivatives. Future research will undoubtedly focus on modifying both the bicyclic core and the sulfonamide moiety to fine-tune the molecule's properties for specific applications.
Promising areas for the development of new derivatives include:
N-Substituted Sulfonamides: The synthesis of a wide range of N-substituted derivatives will be a key area of exploration. By introducing different alkyl, aryl, or heterocyclic groups onto the sulfonamide nitrogen, it is possible to modulate the molecule's lipophilicity, hydrogen bonding capacity, and steric profile. This will be particularly important for developing derivatives with specific biological activities. Studies on related bicyclo[2.2.1]heptane sulfonamides have shown that such modifications can lead to potent and selective drug candidates. nih.govnih.govacs.org
Functionalization of the Bicyclic Ring: The double bond in the norbornene ring is a reactive handle that can be exploited for a variety of chemical transformations, including epoxidation, dihydroxylation, and polymerization. Furthermore, the methylene (B1212753) bridge and other positions on the ring could be functionalized to introduce additional chemical diversity.
Polymer-Tethered Derivatives: Attaching the this compound unit to a polymer backbone could lead to the development of new materials with interesting properties, such as recyclable catalysts or functional coatings.
Advanced Computational Modeling for Predictive Design and Mechanistic Understanding
Computational chemistry will play an increasingly important role in guiding the future development of this compound chemistry. Theoretical methods can provide valuable insights into the molecule's structure, reactivity, and potential applications, thereby accelerating the discovery process.
Future computational studies could focus on:
Predicting Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to model the Diels-Alder reaction and other transformations of this compound. nih.govresearchgate.net This can help in predicting the stereoselectivity and regioselectivity of reactions, as well as in understanding the reaction mechanisms.
Designing Derivatives with Specific Properties: Molecular modeling can be employed to design new derivatives with desired electronic, steric, and pharmacokinetic properties. For example, quantitative structure-activity relationship (QSAR) studies could be used to predict the biological activity of new sulfonamide derivatives.
Simulating Polymer Properties: For applications in materials science, molecular dynamics simulations can be used to predict the physical and mechanical properties of polymers derived from this compound. mdpi.comresearchgate.net This can aid in the design of new polymers with tailored characteristics.
Integration into Supramolecular Chemistry and the Creation of Advanced Nanomaterials
The unique combination of a rigid bicyclic scaffold and a hydrogen-bonding sulfonamide group makes this compound an attractive building block for supramolecular chemistry and the construction of advanced nanomaterials.
Potential future research directions in this area include:
Self-Assembling Systems: The sulfonamide group can participate in hydrogen bonding, which could be exploited to direct the self-assembly of this compound derivatives into well-defined supramolecular architectures, such as nanotubes, vesicles, or gels.
Functional Polymers and Nanomaterials: The ring-opening metathesis polymerization (ROMP) of this compound could be used to create functional polymers with a high density of sulfonamide groups. These polymers could find applications as ion-exchange resins, membranes, or drug delivery vehicles.
Hybrid Materials: Incorporating this compound into hybrid materials, for example, by grafting it onto the surface of nanoparticles or incorporating it into metal-organic frameworks (MOFs), could lead to new materials with enhanced properties for catalysis, sensing, or separation.
Expanding Applications in Pre-Clinical Biomedical Research and Chemical Biology
The structural features of this compound make it a promising scaffold for the development of new therapeutic agents and chemical probes for studying biological systems. The rigid norbornene core can serve as a non-aromatic bioisostere for a phenyl ring, which is a common motif in many drugs.
Future biomedical research could focus on:
Q & A
Q. What are the common synthetic routes for Bicyclo[2.2.1]hept-5-ene-2-sulfonamide derivatives, and how are their structures confirmed?
Derivatives of this compound are synthesized via nucleophilic substitution or coupling reactions. For example, substituents like 4-hydroxyphenyl or chlorophenyl groups are introduced using N-methyl-N-phenyl sulfonamide precursors under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Structural confirmation relies on 1H NMR and 13C NMR to resolve the bicyclic core and sulfonamide moiety, with HRMS validating molecular mass and purity .
Q. What safety protocols are critical when handling this compound in a research laboratory?
Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, lab coats, and eye protection.
- Spill Management : Collect spills in sealed containers for disposal at approved waste facilities; avoid contact with oxidizers .
Q. How does the bicyclo[2.2.1]heptane core influence the compound’s physicochemical properties?
The rigid bicyclic structure enhances hydrophobicity and steric hindrance, affecting solubility in polar solvents. Computational models (e.g., molecular dynamics) predict that the core reduces conformational flexibility, which can be validated experimentally via X-ray crystallography or solvent-partitioning assays .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be investigated to resolve contradictory data?
Conflicting reactivity data (e.g., unexpected byproducts) can be addressed using:
- Kinetic Isotope Effects (KIE) : To identify rate-determining steps in sulfonamide substitution reactions.
- DFT Calculations : To model transition states and compare theoretical vs. experimental product distributions.
- In Situ Monitoring : Techniques like FT-IR or LC-MS track intermediate species during reactions .
Q. What methodologies are recommended for studying the compound’s bioactivity, such as estrogen receptor antagonism?
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., methoxy, hydroxyl groups) and test receptor binding via competitive radioligand assays.
- Cellular Assays : Use ER-positive cell lines to measure transcriptional repression (e.g., luciferase reporter systems).
- Molecular Docking : Align derivatives with ERα/β crystal structures to predict binding modes and guide synthetic modifications .
Q. How can this compound be integrated into polymer chemistry applications?
The compound’s norbornene-like structure enables ring-opening metathesis polymerization (ROMP) . Key steps include:
- Catalyst Screening : Test Grubbs or Hoveyda-Grubbs catalysts for monomer reactivity.
- Copolymer Design : Combine with monomers like methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate to tune polymer hydrophobicity or mechanical properties .
Q. What experimental strategies address challenges in purifying sulfonamide derivatives of this bicyclic system?
- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA).
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility differences.
- Mass-Directed Purification : Couple preparative LC with HRMS to isolate high-purity fractions .
Methodological Notes
- Contradiction Management : When NMR data conflicts with theoretical predictions (e.g., unexpected coupling constants), verify sample purity via HRMS and repeat experiments under inert conditions to rule out oxidation artifacts .
- Advanced Characterization : For polymers derived from this compound, employ GPC-MALS (gel permeation chromatography with multi-angle light scattering) to determine molecular weight distributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
